molecular formula C50H75N15O10 B039384 Bradykinin, phe(8)-psi-CH2NH-arg(9)- CAS No. 118122-39-7

Bradykinin, phe(8)-psi-CH2NH-arg(9)-

Cat. No.: B039384
CAS No.: 118122-39-7
M. Wt: 1046.2 g/mol
InChI Key: XKJBISGEHGXKBF-TZPCGENMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bradykinin, phe(8)-psi-CH2NH-arg(9)- is a synthetic analogue of bradykinin, a potent vasoactive peptide involved in various physiological processes such as vasodilation, inflammation, and pain mediation. This compound is specifically designed to mimic the structure and function of natural bradykinin, with modifications at the phenylalanine (phe) and arginine (arg) residues to enhance its stability and activity.

Scientific Research Applications

Bradykinin, phe(8)-psi-CH2NH-arg(9)- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in conditions such as inflammation, pain, and cardiovascular diseases.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

Bradykinin signals through Bradykinin Receptor B2 (B2R). B2R is a G protein-coupled receptor (GPCR) coupled to G protein family such as Gα qs, Gα q /Gα 11, Gα i1, and Gβ1 γ 2 .

Safety and Hazards

Bradykinin is normally present in very low concentrations in the body fluids due to its rapid destruction either by removal of Arg via the action of kininase-I (carboxypeptidase N) or by removal of Phe-Arg through the action of kininase-II (angiotensin-converting enzyme) from its C-terminal . Abnormally raised bradykinin release in response to noxious agents, tissue injury and/or lack of circulating kininases can induce several pathological conditions .

Future Directions

Various novel strategies are being clinically developed to inhibit the formation of bradykinin or block its receptors in the management of hereditary angioedema. These approaches are currently explored in a variety of other inflammatory and thrombotic disorders . Harnessing controlled kinin formation is also of potential therapeutic interest, as shown by the clinical development of recombinant tissue kallikrein for ischemic stroke and renal disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bradykinin, phe(8)-psi-CH2NH-arg(9)- typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The psi-CH2NH modification is introduced during the coupling of the phenylalanine and arginine residues. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of bradykinin, phe(8)-psi-CH2NH-arg(9)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Bradykinin, phe(8)-psi-CH2NH-arg(9)- undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogues with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Free thiol-containing peptides.

    Substitution: Various peptide analogues with modified amino acid sequences.

Comparison with Similar Compounds

Similar Compounds

    Lysyl-bradykinin (Lys-BK): A similar peptide with an additional lysine residue at the N-terminus.

    Des-Arg(9)-bradykinin: A bradykinin analogue lacking the C-terminal arginine residue.

    Methionyl-lysyl-bradykinin: Another analogue with a methionine residue at the N-terminus.

Uniqueness

Bradykinin, phe(8)-psi-CH2NH-arg(9)- is unique due to its specific modifications at the phenylalanine and arginine residues, which enhance its stability and activity compared to natural bradykinin and other analogues. These modifications make it a valuable tool for studying bradykinin-related pathways and developing therapeutic agents .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H75N15O10/c51-34(16-7-21-56-49(52)53)45(71)65-25-11-20-40(65)47(73)64-24-9-18-38(64)43(69)59-29-41(67)61-36(27-32-14-5-2-6-15-32)42(68)62-37(30-66)46(72)63-23-10-19-39(63)44(70)60-33(26-31-12-3-1-4-13-31)28-58-35(48(74)75)17-8-22-57-50(54)55/h1-6,12-15,33-40,58,66H,7-11,16-30,51H2,(H,59,69)(H,60,70)(H,61,67)(H,62,68)(H,74,75)(H4,52,53,56)(H4,54,55,57)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJBISGEHGXKBF-TZPCGENMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)CNC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)CN[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H75N15O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152019
Record name Bradykinin, phe(8)-psi-CH2NH-arg(9)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1046.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118122-39-7
Record name Bradykinin, phe(8)-psi-CH2NH-arg(9)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118122397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bradykinin, phe(8)-psi-CH2NH-arg(9)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.